molecular formula C17H28N2O B5218001 1-(1-adamantylacetyl)-4-methylpiperazine

1-(1-adamantylacetyl)-4-methylpiperazine

Cat. No. B5218001
M. Wt: 276.4 g/mol
InChI Key: KBDAIEGQFDGCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantylacetyl)-4-methylpiperazine, also known as AAMP, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. AAMP is a piperazine derivative that has been synthesized through various methods and has been found to have diverse biochemical and physiological effects.

Scientific Research Applications

1-(1-adamantylacetyl)-4-methylpiperazine has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, 1-(1-adamantylacetyl)-4-methylpiperazine has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-(1-adamantylacetyl)-4-methylpiperazine has been found to have anticancer properties and has been studied as a potential treatment for various types of cancer. In immunology, 1-(1-adamantylacetyl)-4-methylpiperazine has been found to have immunomodulatory effects and has been studied as a potential treatment for autoimmune diseases.

Mechanism of Action

The exact mechanism of action of 1-(1-adamantylacetyl)-4-methylpiperazine is not fully understood, but it has been found to act on various molecular targets, including ion channels, receptors, and enzymes. 1-(1-adamantylacetyl)-4-methylpiperazine has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. 1-(1-adamantylacetyl)-4-methylpiperazine has also been found to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
1-(1-adamantylacetyl)-4-methylpiperazine has been found to have diverse biochemical and physiological effects, including neuroprotective, anticancer, and immunomodulatory effects. 1-(1-adamantylacetyl)-4-methylpiperazine has been found to protect neurons from oxidative stress and excitotoxicity, which are involved in the pathogenesis of neurodegenerative diseases. 1-(1-adamantylacetyl)-4-methylpiperazine has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 1-(1-adamantylacetyl)-4-methylpiperazine has been found to modulate the activity of immune cells and cytokines, which are involved in the regulation of immune responses.

Advantages and Limitations for Lab Experiments

1-(1-adamantylacetyl)-4-methylpiperazine has several advantages for lab experiments, including its high purity and stability, and its diverse biological activities. However, 1-(1-adamantylacetyl)-4-methylpiperazine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dose-response studies and toxicity assessments are necessary for the safe and effective use of 1-(1-adamantylacetyl)-4-methylpiperazine in lab experiments.

Future Directions

There are several future directions for the study of 1-(1-adamantylacetyl)-4-methylpiperazine, including the elucidation of its exact mechanism of action, the optimization of its synthesis and purification methods, and the development of its therapeutic applications. 1-(1-adamantylacetyl)-4-methylpiperazine has the potential to be developed into a novel drug for the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.
Conclusion:
In conclusion, 1-(1-adamantylacetyl)-4-methylpiperazine is a novel compound that has been found to have diverse biochemical and physiological effects. 1-(1-adamantylacetyl)-4-methylpiperazine has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. 1-(1-adamantylacetyl)-4-methylpiperazine has several advantages for lab experiments, but also has some limitations that need to be addressed. Further research is needed to fully explore the therapeutic potential of 1-(1-adamantylacetyl)-4-methylpiperazine and to develop it into a novel drug for the treatment of various diseases.

Synthesis Methods

1-(1-adamantylacetyl)-4-methylpiperazine can be synthesized through various methods, including the reaction of 1-adamantylacetyl chloride with 4-methylpiperazine in the presence of a base, or the reaction of 1-adamantylacetic acid with 4-methylpiperazine in the presence of a coupling agent. The purity and yield of 1-(1-adamantylacetyl)-4-methylpiperazine can be improved through recrystallization and chromatography techniques.

properties

IUPAC Name

2-(1-adamantyl)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-18-2-4-19(5-3-18)16(20)12-17-9-13-6-14(10-17)8-15(7-13)11-17/h13-15H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDAIEGQFDGCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Adamantylacetyl)-4-methylpiperazine

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